beta-Lac-TEG-N3

Carbohydrate-protein interactions Surface plasmon resonance Quartz crystal microbalance

beta-Lac-TEG-N3 (β-Lactosyl-TEG-azide, CAS 246855-74-3, MW 499.47, C₁₈H₃₃N₃O₁₃) is a bifunctional glycochemical reagent comprising a β-D-lactose disaccharide headgroup connected through a triethylene glycol (TEG, PEG3) spacer to a terminal azide moiety. The lactose epitope confers specific recognition by β-galactoside-binding lectins including galectins and ECL (Erythrina cristagalli lectin), while the TEG spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.

Molecular Formula C18H33N3O13
Molecular Weight 499.5 g/mol
Cat. No. B12393746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Lac-TEG-N3
Molecular FormulaC18H33N3O13
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
InChIKeyODCSAHBYDSBXRV-MUKCROHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Lac-TEG-N3 (CAS 246855-74-3): A Lactosyl-TEG-Azide Click Chemistry Probe for Lectin Interaction Studies and Glycoconjugate Synthesis


beta-Lac-TEG-N3 (β-Lactosyl-TEG-azide, CAS 246855-74-3, MW 499.47, C₁₈H₃₃N₃O₁₃) is a bifunctional glycochemical reagent comprising a β-D-lactose disaccharide headgroup connected through a triethylene glycol (TEG, PEG3) spacer to a terminal azide moiety [1]. The lactose epitope confers specific recognition by β-galactoside-binding lectins including galectins and ECL (Erythrina cristagalli lectin), while the TEG spacer enhances aqueous solubility and minimizes steric hindrance during conjugation [1]. The azide group enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN partners, making it a versatile building block for bioconjugation, surface immobilization, and glycoconjugate assembly . Its primary validated application is in the fabrication of carbohydrate self-assembled monolayers (SAMs) for label-free, high-throughput characterization of carbohydrate-protein interactions via QCM and SPR [1].

Why beta-Lac-TEG-N3 Cannot Be Replaced by Generic Sugar-Azide or PEG-Azide Reagents in Lectin-Targeted Applications


beta-Lac-TEG-N3 occupies a precise functional niche that no single in-class analog replicates because its three structural modules—the β-lactose disaccharide, the TEG (PEG3) spacer, and the terminal azide—each contribute independently to performance and cannot be simultaneously recapitulated by simpler surrogates [1]. Replacing lactose with a monosaccharide (e.g., β-Gal-TEG-N3) loses the glucose subsite contacts that define lectin selectivity for lactoside over galactoside epitopes, directly reducing binding affinity and specificity toward physiologically relevant galectins [2]. Omitting or shortening the TEG spacer diminishes aqueous solubility and increases steric crowding at the conjugation site, compromising both click reaction efficiency and subsequent lectin accessibility on surfaces or conjugates. Substituting the azide for an alkyne eliminates SPAAC compatibility with strained cyclooctynes (DBCO/BCN), precluding copper-free bioorthogonal labeling in live-cell or in vivo settings . Using the peracetylated heptaacetate analog (CAS 153253-42-0) shifts solubility from aqueous to organic-solvent-dominant profiles, requiring post-synthetic deprotection that adds steps and may degrade sensitive biomolecular targets . These multidimensional constraints mean that generic azido-sugar or PEG-azide compounds cannot serve as drop-in replacements for beta-Lac-TEG-N3 without measurable losses in binding affinity, conjugation versatility, or experimental workflow compatibility.

beta-Lac-TEG-N3: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Lectin Binding Affinity: Head-to-Head QCM Comparison of Lactose-ECL vs. Mannose-Con A on Clicked Carbohydrate SAMs

In the foundational study by Zhang et al. (2006), azido sugars including beta-Lac-TEG-N3 were immobilized via CuAAC click chemistry onto preformed alkyne-terminated SAMs on gold, enabling direct, label-free affinity measurements. The apparent affinity constant (Kₐ) for lactose-ECL binding was (4.6 ± 2.4) × 10⁶ M⁻¹ measured by QCM, compared to mannose-Con A binding at (8.7 ± 2.8) × 10⁵ M⁻¹ under identical SAM fabrication and QCM measurement conditions [1]. This represents an approximately 5.3-fold difference in binding affinity for their respective cognate lectins, reflecting the distinct molecular recognition properties conferred by the β-lactose disaccharide versus the mannose monosaccharide headgroup. SPR measurements for the mannose-Con A system yielded Kₐ = (3.9 ± 0.2) × 10⁶ M⁻¹, further validating the platform and underscoring that the choice of sugar headgroup dictates both the identity of the target lectin and the magnitude of the binding response [1].

Carbohydrate-protein interactions Surface plasmon resonance Quartz crystal microbalance

Orthogonal Lectin Selectivity: Lactose-ECL vs. α-Gal-anti-Gal Antibody Discrimination on the Same QCM Platform

Within the same clicked carbohydrate SAM platform, beta-Lac-TEG-N3 (lactose) and α-Gal-TEG-N3 (α-galactose trisaccharide) demonstrated orthogonal lectin recognition: lactose SAMs bound ECL with Kₐ = (4.6 ± 2.4) × 10⁶ M⁻¹, whereas α-Gal SAMs bound polyclonal anti-Gal antibody with Kₐ = (6.7 ± 3.3) × 10⁶ M⁻¹, both measured by QCM under identical conditions [1]. The approximately 1.5-fold numerical difference between these Kₐ values is less significant than the qualitative finding that each sugar SAM recognized only its cognate binding partner with negligible cross-reactivity. SPR, QCM, AFM, and electrochemical characterization collectively confirmed that the carbohydrate SAM sensors maintained strict specificity and that nonspecific protein adsorption on the clicked carbohydrate surfaces was negligible [1].

Lectin specificity Glycan array Biosensor selectivity

Dual Click Chemistry Reactivity: CuAAC and SPAAC Compatibility vs. Alkyne-Functionalized Lactose Probes

The terminal azide of beta-Lac-TEG-N3 enables participation in both CuAAC (copper-catalyzed azide-alkyne cycloaddition with terminal alkynes) and SPAAC (strain-promoted azide-alkyne cycloaddition with DBCO or BCN groups), as documented in multiple vendor technical datasheets and confirmed by its demonstrated use in CuAAC-mediated SAM fabrication [1]. In contrast, alkyne-functionalized lactose probes (e.g., lactose-propargyl derivatives) can participate in CuAAC with azide partners but cannot undergo SPAAC unless the alkyne is pre-strained (e.g., cyclooctyne), a structural feature absent from standard lactose-propargyl reagents. In a comparative proteomics study of O-GlcNAc labeling, CuAAC with biotin-diazo-alkyne identified significantly more proteins with higher accuracy than SPAAC with biotin-DIBO-alkyne [2], illustrating that the ability to select between CuAAC (higher efficiency, requires copper catalyst) and SPAAC (copper-free, biocompatible but lower efficiency) is a strategic advantage unique to the azide-bearing reagent, not the alkyne-bearing counterpart.

Bioorthogonal chemistry CuAAC SPAAC

Aqueous Solubility Advantage: Free Hydroxyl beta-Lac-TEG-N3 vs. Peracetylated Heptaacetate Analog (CAS 153253-42-0)

beta-Lac-TEG-N3 (CAS 246855-74-3, free hydroxyl form) is soluble in water, DMSO, ethanol, and DMF, enabling direct use in aqueous bioconjugation protocols without deprotection steps . Its peracetylated analog, β-D-Lac-PEG3-azide heptaacetate (CAS 153253-42-0, MW 793.72), bears acetyl protecting groups on all seven hydroxyl positions, rendering it preferentially soluble in organic solvents such as dichloromethane, ethyl acetate, and THF . The heptaacetate must undergo Zemplén deacetylation (NaOMe/MeOH) to regenerate free hydroxyls before the lactose moiety can engage in lectin recognition, adding a synthetic step that introduces potential for incomplete deprotection, epimerization, or degradation of co-conjugated biomolecules . This solubility dichotomy dictates that beta-Lac-TEG-N3 is the appropriate choice for aqueous-phase click reactions and direct lectin-binding applications, whereas the heptaacetate is suited for organic-phase synthetic manipulations requiring protected sugar intermediates.

Aqueous solubility Glycoconjugate synthesis Deprotection-free workflow

beta-Lac-TEG-N3: Validated Application Scenarios Based on Quantitative Comparative Evidence


Label-Free QCM/SPR Biosensor Fabrication for High-Throughput Lectin Screening

beta-Lac-TEG-N3 is directly validated for fabricating carbohydrate SAMs on gold surfaces via CuAAC click chemistry, producing well-packed, stable, and rigid sugar-presenting surfaces suitable for label-free QCM and SPR analysis of carbohydrate-protein interactions [1]. The lactose SAM selectively binds ECL and galectin-family lectins with an apparent affinity constant of (4.6 ± 2.4) × 10⁶ M⁻¹ (QCM), with negligible nonspecific protein adsorption confirmed by SPR, QCM, AFM, and electrochemistry [1]. This application scenario is procurement-relevant for laboratories building lectin screening arrays, biosensor surfaces, or studying galectin-mediated biological processes without fluorescent labeling requirements.

Copper-Free Bioorthogonal Conjugation via SPAAC for Live-Cell or In Vivo Glycan Labeling

The terminal azide of beta-Lac-TEG-N3 enables SPAAC with DBCO- or BCN-functionalized probes, fluorophores, or affinity tags under copper-free, biocompatible conditions . This is procurement-critical for experiments where copper catalyst toxicity precludes CuAAC (e.g., live-cell imaging, in vivo metabolic labeling), a capability not available with alkyne-functionalized lactose probes (lactose-propargyl) unless pre-strained cyclooctyne variants are separately synthesized. Researchers can use a single azide reagent stock for both CuAAC (high-efficiency in vitro conjugation) and SPAAC (biocompatible labeling), reducing inventory complexity.

Glycoconjugate and Glycocluster Synthesis via Modular Click Assembly

beta-Lac-TEG-N3 serves as a β-lactosyl azide building block for CuAAC-mediated assembly of multivalent glycoconjugates, glycoclusters, and neoglycoproteins. Its TEG spacer provides a defined 3-ethylene-glycol-unit separation between the lactose recognition element and the triazole linkage, reducing steric hindrance and preserving lectin accessibility compared to directly attached azide analogs lacking a spacer [1]. The free hydroxyl groups eliminate the need for post-conjugation deprotection, a workflow advantage over the peracetylated heptaacetate form (CAS 153253-42-0) that requires Zemplén conditions which may degrade sensitive cargo . This scenario applies to laboratories synthesizing multivalent lectin inhibitors, glycan arrays, or targeted drug delivery vehicles.

Lactose-Targeted Drug Delivery and ADC Linker Intermediate Exploiting Lectin Recognition

The β-lactose moiety of beta-Lac-TEG-N3 functions as a targeting ligand for β-galactoside-binding lectins (galectins) overexpressed in tumor microenvironments and inflammatory sites, while the azide serves as a conjugation handle for payload attachment [2]. Compared to β-Gal-TEG-N3 (monosaccharide galactose), the lactose disaccharide provides additional glucose subsite contacts that enhance binding selectivity for galectins over other galactoside-binding proteins [1][2]. The TEG spacer provides hydrophilicity and flexibility that reduce aggregation during conjugation, a parameter relevant to ADC and targeted nanoparticle formulation. Procurement of beta-Lac-TEG-N3 for this application is supported by its demonstrated specificity for lactose-binding lectins in quantitative biophysical assays.

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